![molecular formula C16H15N3O2S B2808473 6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 532966-34-0](/img/structure/B2808473.png)
6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinolines are typically produced by hydrogenation of the corresponding quinoline using heterogeneous catalysts . The hydrogenation is reversible . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated . It can also be prepared from 1-indanone (benzocyclopentanone) .Molecular Structure Analysis
The molecular structure of tetrahydroquinoline consists of a benzene ring fused to a piperidine ring . The presence of nitrogen in the ring makes it a heterocyclic compound .Chemical Reactions Analysis
Organophosphorus ylides react with aldehydes or ketones to give substituted alkenes in a transformation called the Wittig reaction . This reaction is named for George Wittig who was awarded the Nobel prize for this work in 1979 .Physical And Chemical Properties Analysis
Tetrahydroquinoline is a colorless oily liquid . It has a molar mass of 133.194 g·mol −1 . Its density is 1.0599 g/cm 3 . It has a melting point of 20 °C (68 °F; 293 K) and a boiling point of 251 °C (484 °F; 524 K) .Scientific Research Applications
Organic Synthesis
- Hydrogenation Catalysts : Recent studies highlight its use as a substrate for selective hydrogenation reactions. For instance, copper-based nanocatalysts have been developed for the selective hydrogenation of quinolines using this compound as a precursor .
Bioactive Molecules
- Semi-Hydrogenated Quinoline Derivatives : This compound belongs to the family of semi-hydrogenated quinolines. Some derivatives, like oxamniquine, dynemycin, viratmycin, and nicainoprol, exhibit bioactivity . Further exploration of their mechanisms of action and potential therapeutic applications is ongoing.
Surface Chemistry
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that tetrahydroquinolines, a key structural component of the compound, are important intermediates in the production of pharmaceuticals and other fine chemicals .
Mode of Action
It is known that tetrahydroquinolines can be synthesized through the selective hydrogenation of quinolines . The presence of copper (Cu 0 and Cu +) in the catalyst used in this process plays a significant role .
Biochemical Pathways
The synthesis of tetrahydroquinolines through the selective hydrogenation of quinolines is a key process in the production of various pharmaceuticals and fine chemicals .
Action Environment
It is known that the synthesis of tetrahydroquinolines through the selective hydrogenation of quinolines is influenced by factors such as temperature and pressure .
properties
IUPAC Name |
6-(3,4-dihydro-2H-quinoline-1-carbonyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-14(12-10-17-16-19(15(12)21)8-9-22-16)18-7-3-5-11-4-1-2-6-13(11)18/h1-2,4,6,10H,3,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEDSBXAVBZZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CN=C4N(C3=O)CCS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.